4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
Overview
Description
This compound, also known as 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, is a sesquiterpenoid . It has the molecular formula C14H20O2 . It is isolated from the rhizomes of Curcuma longa .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H20O2 . The InChI Key for this compound is FZWWWSSVLQGIEQ-NEPJUHHUSA-N .Physical And Chemical Properties Analysis
This compound appears as an oil . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Photoisomerization and Application in Organic Synthesis : Cyclohexenone derivatives like the one have been studied for their photoisomerization properties. For example, photoisomerization of a similar cyclohexenone compound was used to create diastereoisomeric tricyclo compounds, which have implications in organic synthesis (Kisilowski, Agosta, & Margaretha, 1996).
Photocycloaddition Reactions : Cyclohex-2-enones have been involved in photochemical formation studies, highlighting their role in forming hexahydronaphthalen-1-ones and other complex organic structures, which are valuable in synthetic chemistry (Witte & Margaretha, 1999).
Synthesis of Bicyclic and Tricyclic Compounds : Studies have shown that cyclohexenone derivatives can be used in the synthesis of complex bicyclic and tricyclic structures, such as 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, utilizing Prins-type cyclization reactions. These compounds have potential applications in medicinal chemistry and drug development (Nakamura, Niiyama, & Yamakawa, 2009).
Antimicrobial and Phytotoxic Activity : Certain cyclohexenone derivatives have demonstrated antimicrobial and phytotoxic activities, suggesting potential applications in agricultural and pharmaceutical industries (Shiono, Murayama, Takahashi, Okada, Katohda, & Ikeda, 2005).
Applications in Neuroprotection and Parkinson's Disease : A study identified that a monoterpenoid cyclohexenone derivative promotes the survival of cultured dopamine neurons and may restore dopaminergic innervation in Parkinson's disease models (Ardashov et al., 2019).
properties
IUPAC Name |
(4S)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-14(16)9-11(3)12-4-6-13(15)7-5-12/h4,6,8,11-12H,5,7,9H2,1-3H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWWWSSVLQGIEQ-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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